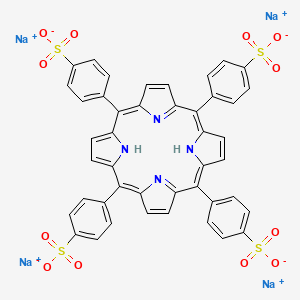
4-(3-Bromo-phenyl)-1-N-Boc-piperidine
説明
“4-(3-Bromo-phenyl)-1-N-Boc-piperidine” is a chemical compound that contains a bromine atom. It is a derivative of phenylacetic acid . It is also related to quinazoline derivatives, which have drawn attention due to their significant biological activities .
Synthesis Analysis
The synthesis of related compounds has been reported in various studies. For instance, 4-Bromophenylacetic acid may be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . Another study reported the synthesis of 2-[5-(3-bromo-phenyl)-2-phenyl-2H-pyrazol-3-yl]-1H-benzimidazole .Molecular Structure Analysis
While specific molecular structure analysis for “4-(3-Bromo-phenyl)-1-N-Boc-piperidine” was not found, related compounds such as 4-Bromophenylacetic acid have been studied. This compound is an organic compound and a derivative of phenylacetic acid containing a bromine atom in the para position .Chemical Reactions Analysis
In terms of chemical reactions, the presence of a 4-(3-bromo phenyl) substituent has been reported to result in a potent inhibitory effect on cancer cell migration .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as 4-Bromophenylacetic acid have been reported. It is a white solid with a honey-like odor and a melting point of 118 °C .科学的研究の応用
Pharmaceuticals and Cancer Research
- Field : Pharmaceuticals and Cancer Research .
- Application : Bromophenyl compounds are often used in the development of pharmaceuticals, particularly in cancer research . For example, quinazoline derivatives, which can contain bromophenyl groups, have been studied as EGFR kinase inhibitors . EGFR plays a critical role in the tumorigenesis of various forms of cancer .
- Methods : The development of these pharmaceuticals involves complex chemical synthesis and testing. The specific methods can vary widely depending on the exact compound being synthesized and the nature of the research .
- Results : The results of these studies can also vary widely. In the case of the quinazoline derivatives, they have been found to have increased affinity for the active site of EGFR kinase, making them effective inhibitors .
Insecticidal Activity
- Field : Agriculture and Pest Control .
- Application : Certain bromophenyl compounds have been used in the synthesis of insecticides .
- Methods : These compounds are typically synthesized in a laboratory setting and then tested for their insecticidal activity .
- Results : The specific results can vary depending on the compound and the insects being targeted .
Safety And Hazards
将来の方向性
Future research directions could include further investigation into the biological activities of “4-(3-Bromo-phenyl)-1-N-Boc-piperidine” and related compounds. For example, the role of the cholinergic anti-inflammatory reflex in central nervous system diseases has been suggested . Additionally, the synthesis and antibacterial activity of novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety could be explored .
特性
IUPAC Name |
tert-butyl 4-(3-bromophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-9-7-12(8-10-18)13-5-4-6-14(17)11-13/h4-6,11-12H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAPURUFUOOCTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654188 | |
| Record name | tert-Butyl 4-(3-bromophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-phenyl)-1-N-Boc-piperidine | |
CAS RN |
886362-62-5 | |
| Record name | tert-Butyl 4-(3-bromophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886362-62-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



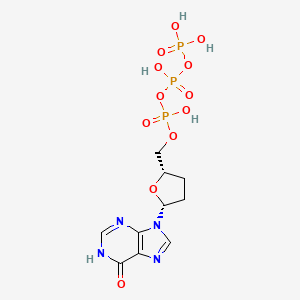
![(E)-1-(4-(2-Methyl-10H-benzo[B]thieno[2,3-E][1,4]diazepin-4-YL)piperazin-1-YL)ethanone](/img/structure/B1436562.png)

![6-ethyl-7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1436567.png)
![{[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]thio}acetic acid](/img/structure/B1436568.png)
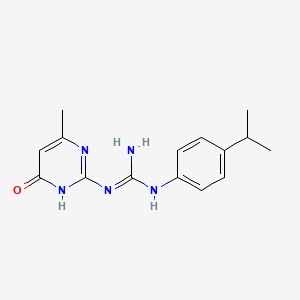
![6-Methyl-3-[(4-methylbenzyl)thio]-1,2,4-triazin-5(2H)-one](/img/structure/B1436571.png)
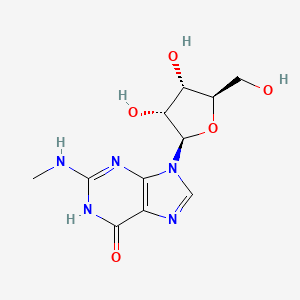
![2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(6-methoxy-3-pyridinyl)amino]acetonitrile](/img/structure/B1436577.png)


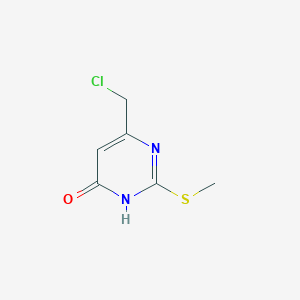
![Pyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1436583.png)
